molecular formula C20H23NO5S B5509313 1-[(5-acetyl-3-thienyl)methyl]-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid

1-[(5-acetyl-3-thienyl)methyl]-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid

Cat. No. B5509313
M. Wt: 389.5 g/mol
InChI Key: QCDHLOFILBHGJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, including acylation, sulfonation, and substitution processes. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in the synthesis of Vandetanib, is synthesized from piperidin-4-ylmethanol through acylation, sulfonation, and substitution with a total yield of 20.2% (Wang et al., 2015). Such processes highlight the complexity and specificity required in the synthesis of complex organic molecules.

Molecular Structure Analysis

Molecular structure analysis of compounds similar to "1-[(5-acetyl-3-thienyl)methyl]-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid" often employs spectroscopic methods and theoretical calculations. For instance, spectroscopic studies on piperidine-4-carboxylic acid complexes provide insights into the molecular interactions and hydrogen bonding patterns within the compound (Anioła et al., 2016). These analyses are crucial for understanding the behavior and reactivity of the molecule.

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives demonstrate the versatility and reactivity of these compounds. For example, the catalysis in aromatic nucleophilic substitution reactions of piperidine with methyl 2-methoxy-3-nitrothiophen-5-carboxylate showcases the compound's ability to undergo specific base-general acid mechanism for base catalysis (Consiglio et al., 1981). These properties are essential for the synthesis and modification of the molecule for various applications.

Physical Properties Analysis

The physical properties of compounds similar to "1-[(5-acetyl-3-thienyl)methyl]-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid" include aspects such as solubility, melting point, and crystalline structure. These properties are often determined through empirical studies and play a critical role in the compound's applicability in different environments and conditions.

Chemical Properties Analysis

Chemical properties, including reactivity with other substances, stability under various conditions, and mechanisms of action, are central to understanding the potential applications and handling of the compound. For example, the study of methyl esters of N-(dicyclohexyl)acetyl-piperidine-4-(benzylidene-4-carboxylic acids) reveals insights into the compound's inhibitory potency and hydrolytic stability, providing a foundation for its potential as a dual inhibitor (Streiber et al., 2005).

Scientific Research Applications

Synthesis and Medicinal Chemistry

The synthesis and applications of complex organic compounds, including those related to the structure of 1-[(5-acetyl-3-thienyl)methyl]-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid, have been extensively explored within the field of medicinal chemistry. These investigations focus on creating novel compounds that can serve as the foundation for developing new therapeutic agents. For instance, compounds with similar structural features have been synthesized for their potential cardiovascular activities, highlighting the critical role of such chemical structures in drug discovery and development (Krauze et al., 2004). Additionally, the synthesis of novel compounds derived from similar frameworks has shown significant anti-inflammatory and analgesic properties, demonstrating the diversity of potential medicinal applications (Abu‐Hashem et al., 2020).

Biological Activities

The exploration of biological activities associated with complex piperidine derivatives emphasizes their importance in the development of new therapeutic strategies. For example, compounds structurally related to 1-[(5-acetyl-3-thienyl)methyl]-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid have been investigated for their anti-inflammatory activity. Such studies contribute to a better understanding of how these compounds can be utilized in treating inflammation-related conditions (Nakkady et al., 2000).

Chemical Synthesis Techniques

The development of advanced synthesis techniques is crucial for the production of highly specific and complex organic compounds. Research into the synthesis of oxindole derivatives via palladium-catalyzed C-H functionalization presents a sophisticated approach to constructing molecules with significant medicinal potential, highlighting the ongoing advancements in organic synthesis methodologies that could be applicable to compounds like 1-[(5-acetyl-3-thienyl)methyl]-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid (Magano et al., 2014).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of piperidine derivatives underscore their potential utility in developing new agents to combat microbial infections. Compounds with similar structural characteristics have demonstrated significant efficacy against a range of microbial and fungal pathogens, providing a foundation for further research into their potential applications in treating infections (Patel et al., 2011).

Future Directions

The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activity. Piperidine derivatives are a significant area of research in organic chemistry and pharmaceuticals, and this compound could be of interest in these fields .

properties

IUPAC Name

1-[(5-acetylthiophen-3-yl)methyl]-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S/c1-14(22)18-11-15(13-27-18)12-21-9-7-20(8-10-21,19(23)24)26-17-6-4-3-5-16(17)25-2/h3-6,11,13H,7-10,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDHLOFILBHGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)CN2CCC(CC2)(C(=O)O)OC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Acetyl-3-thienyl)methyl]-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.